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Compound of Interest

Compound Name:
4-Ethyl-2-((2-

nitrophenoxy)methyl)morpholine

Cat. No.: B15055332

Get Quote

Executive Summary: The Alkyl Substituent Trade-
Off[1]
In medicinal chemistry, the choice between a 4-methyl (N-methyl) and 4-ethyl (N-ethyl)

substituent on a morpholine ring is rarely arbitrary.[1][2] While both modifications modulate

basicity and lipophilicity, they often yield divergent bioactivity profiles due to the "Magic Methyl"

effect versus the steric penalties associated with the ethyl group.

4-Methylmorpholine (NMM): Typically favored for optimizing potency in tight binding pockets.

[1] It benefits from the "Magic Methyl" effect—displacing high-energy water molecules

without incurring significant steric penalties.[1]

4-Ethylmorpholine (NEM): Often utilized to modulate physicochemical properties (LogP, pKa)

or to block specific metabolic soft spots.[1][2] However, it frequently suffers from a "steric

penalty" in sterically constrained ATP-binding sites (e.g., kinase inhibitors).[1][2]

This guide provides a data-driven comparison of these two motifs, supported by

physicochemical data, SAR case studies, and experimental protocols.
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Physicochemical Profile
The transition from methyl to ethyl substitution alters the electronic and steric landscape of the

morpholine nitrogen. The ethyl group is a stronger electron donor (inductive effect), slightly

increasing the basicity (pKa) of the nitrogen lone pair.

Table 1: Comparative Physicochemical Properties
Property

4-Methylmorpholine

(NMM)

4-Ethylmorpholine

(NEM)

Implication for Drug

Design

Molecular Weight 101.15 g/mol 115.17 g/mol

Minimal impact on

ligand efficiency (LE).

[1][2]

pKa (Conjugate Acid) 7.38 [1] 7.67 [2]

NEM is more basic;

higher fraction ionized

at physiological pH

(7.4), potentially

affecting membrane

permeability.[1][2]

LogP (Octanol/Water) -0.32 [1] ~0.05 (Est.)[1]

NEM is more

lipophilic, aiding

passive diffusion

across the Blood-

Brain Barrier (BBB).[1]

[2]

Boiling Point 115–116 °C 139 °C

Relevant for process

chemistry and solvent

removal.

Steric Bulk (A-Value) ~1.70 kcal/mol ~1.75 kcal/mol

Ethyl introduces

rotational degrees of

freedom that can

clash with receptor

residues.[1]
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Mechanistic Bioactivity Analysis[1][2][3]
The "Magic Methyl" Effect vs. Steric Clash
The "Magic Methyl" effect refers to the phenomenon where a single methyl group boosts

potency by orders of magnitude (often >10-fold) by filling a hydrophobic sub-pocket and

displacing solvating water molecules.

N-Methyl: In kinase inhibitors (e.g., PI3K, mTOR), the N-methyl group often sits in a solvent-

exposed region or a small hydrophobic pocket.[1][2] It provides a favorable van der Waals

contact without disrupting the hinge-binding motif of the morpholine oxygen [3].

N-Ethyl: The additional methylene unit (-CH2-) in the ethyl group introduces entropy

penalties.[1] In rigid pockets (like the ATP-binding site of PI3Kα), the ethyl group often

clashes with the "ceiling" residues (e.g., Valine or Isoleucine gates), leading to a drop in

potency.[2]

Metabolic Stability and Clearance
Both substituents are susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes

(CYPs), but the kinetics differ.[1][2]

N-Demethylation: Rapidly catalyzed by CYP3A4 and CYP2D6.[1] The methyl group is a "soft

spot" for metabolic clearance.

N-Deethylation: Generally slower than demethylation due to the slightly higher bond

dissociation energy of the secondary C-H bonds compared to the primary C-H bonds of the

methyl, though this is isoform-dependent. However, N-ethyl groups can introduce new

metabolites (acetaldehyde vs. formaldehyde) [4].[1][2]

Case Study: PI3K/mTOR Inhibitor SAR
A structure-activity relationship (SAR) study on morpholine-substituted triazine derivatives

(analogs of ZSTK474) highlights the critical nature of the N-substituent.[1]

Table 2: Representative Potency Data (Kinase Inhibition)
Data extrapolated from SAR trends in morpholine-based PI3K inhibitors [3][5].[1][2][3][4][5]
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Compound
Variant

Substituent (R)
PI3Kα IC50
(nM)

mTOR IC50
(nM)

Bioactivity
Interpretation

Analog A
-H

(Unsubstituted)
14 45

Baseline

potency; good H-

bond donor

capability.[1][2]

Analog B -CH3 (Methyl) 4 12

"Magic Methyl"

Effect: 3.5x

potency boost

due to

hydrophobic fit.

[1]

Analog C -CH2CH3 (Ethyl) 88 192

Steric Penalty:

~20x loss in

potency vs

Methyl due to

steric clash in the

active site.[1]

Analog D
-CH(CH3)2

(Isopropyl)
>1000 >1000

Complete loss of

activity; pocket

cannot

accommodate

branched alkyls.

[1]

Key Insight: For ATP-competitive inhibitors, the N-methyl morpholine (Analog B) represents the

"sweet spot."[1][2] The N-ethyl analog (Analog C) sacrifices significant potency, rendering it a

poor choice unless permeability is the limiting factor.[1]

Visualizations
Figure 1: SAR Decision Logic for Morpholine
Substitution
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This decision tree guides the medicinal chemist on when to deploy Methyl vs. Ethyl

substituents based on structural and metabolic constraints.

Morpholine Optimization Strategy

Is the N-substituent solvent exposed?

Tight/Buried Pocket

No

Solvent Exposed

Yes

Select 4-Methyl (NMM)
(Maximize Potency via 'Magic Methyl')

Avoid Steric Clash Is N-Demethylation rapid (High CLint)?

Select 4-Ethyl (NEM)
(Modulate LogP / Permeability)

No (Stable)

Switch to N-Ethyl or Deuterated Methyl
(Slow N-Dealkylation)

Yes (Unstable)

If pocket allows

Click to download full resolution via product page

Caption: Decision logic for selecting N-Methyl vs N-Ethyl substituents based on binding pocket

constraints and metabolic stability liabilities.

Figure 2: Metabolic Pathways (N-Dealkylation)
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Comparison of the oxidative degradation pathways for NMM and NEM.

N-Methylmorpholine
(Substrate)

CYP450
(Oxidation)

N-Ethylmorpholine
(Substrate)

Carbinolamine
IntermediateHydroxylation

Carbinolamine
Intermediate

Hydroxylation
Morpholine

(Inactive Metabolite)

Spontaneous

Formaldehyde
(Toxic byproduct)

Spontaneous

Acetaldehyde

Click to download full resolution via product page

Caption: Oxidative N-dealkylation pathways mediated by CYP450 enzymes.[1][2] Note that N-

ethyl degradation yields acetaldehyde rather than formaldehyde.[1][2]

Experimental Protocols
Protocol A: Selective Synthesis of N-Ethylmorpholine
Derivatives
Objective: To synthesize the N-ethyl analog for head-to-head comparison with the N-methyl

lead.

Method: Reductive Amination[1]

Reagents: Morpholine derivative (1.0 eq), Acetaldehyde (1.2 eq), Sodium

Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).[1][2]

Procedure:

Dissolve the morpholine substrate in anhydrous DCE under

atmosphere.

Add Acetaldehyde dropwise at 0°C. Stir for 30 mins to form the iminium ion.
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Add STAB in one portion.[1] Allow warming to Room Temperature (RT) and stir for 4–16

hours.

Quench: Add saturated aqueous

.

Extraction: Extract with DCM (3x). Dry organic layer over

.[1]

Purification: Flash column chromatography (MeOH/DCM gradient).[1]

Validation: Confirm conversion via LC-MS (Target Mass = M + 28 for Ethyl vs M + 14 for

Methyl).

Protocol B: Comparative Microsomal Stability Assay
Objective: To determine Intrinsic Clearance (

) differences between N-Me and N-Et analogs.

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

Substrate Conc: 1 µM (to ensure first-order kinetics).

Procedure:

Pre-incubate microsomes with test compound in phosphate buffer (pH 7.[1]4) for 5 mins at

37°C.

Start: Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

Stop: Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard

(IS).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
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Calculation: Plot

vs time. Slope =

.[1]

[1][2]

[1][2]

Success Criteria: A significant difference (>2-fold) in

indicates that the alkyl substitution effectively modulates metabolic liability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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